molecular formula C9H7Cl2N3O B1627394 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride CAS No. 52833-03-1

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride

Cat. No.: B1627394
CAS No.: 52833-03-1
M. Wt: 244.07 g/mol
InChI Key: KQZOAQNTKVFCPP-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

The synthesis of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride typically involves the formation of the pyrazolopyridine core followed by chlorination and acylation steps. One common method starts with the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable pyridine derivative under acidic conditions to form the pyrazolopyridine core. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position. Finally, the carbonyl chloride group is introduced using oxalyl chloride or phosgene .

Chemical Reactions Analysis

4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride include:

  • 1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride
  • 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • 1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride

These compounds share the pyrazolopyridine core but differ in their substituents, which can significantly impact their biological activity and chemical reactivity .

Properties

IUPAC Name

4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O/c1-2-14-9-6(4-13-14)7(10)5(3-12-9)8(11)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZOAQNTKVFCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556886
Record name 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52833-03-1
Record name 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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